1-(2-Biphenyl-4-yl-6-bromoimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid
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Overview
Description
1-(2-Biphenyl-4-yl-6-bromoimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid is a complex organic compound that features a biphenyl group, a brominated imidazo[1,2-a]pyridine core, and a piperidine carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Biphenyl-4-yl-6-bromoimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid typically involves multiple steps, including the formation of the imidazo[1,2-a]pyridine core, bromination, and subsequent functionalization with the biphenyl and piperidine carboxylic acid groups. Key steps may include:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable electrophiles.
Bromination: The imidazo[1,2-a]pyridine core is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Functionalization: The brominated core is then coupled with biphenyl and piperidine carboxylic acid derivatives using palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-Biphenyl-4-yl-6-bromoimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Azides, thiols, or other substituted derivatives.
Scientific Research Applications
1-(2-Biphenyl-4-yl-6-bromoimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of brominated imidazo[1,2-a]pyridine derivatives with biological targets.
Industrial Applications: Potential use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 1-(2-Biphenyl-4-yl-6-bromoimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated imidazo[1,2-a]pyridine core may interact with active sites or binding pockets, leading to inhibition or modulation of biological pathways. The biphenyl group can enhance binding affinity through hydrophobic interactions, while the piperidine carboxylic acid moiety may contribute to solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: Compounds with similar core structures but different substituents.
Biphenyl Derivatives: Compounds featuring biphenyl groups with various functional groups.
Piperidine Carboxylic Acids: Compounds with piperidine rings and carboxylic acid functionalities.
Uniqueness
1-(2-Biphenyl-4-yl-6-bromoimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid is unique due to its combination of a brominated imidazo[1,2-a]pyridine core, biphenyl group, and piperidine carboxylic acid moiety
Properties
Molecular Formula |
C26H24BrN3O2 |
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Molecular Weight |
490.4 g/mol |
IUPAC Name |
1-[[6-bromo-2-(4-phenylphenyl)imidazo[1,2-a]pyridin-3-yl]methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C26H24BrN3O2/c27-22-10-11-24-28-25(20-8-6-19(7-9-20)18-4-2-1-3-5-18)23(30(24)16-22)17-29-14-12-21(13-15-29)26(31)32/h1-11,16,21H,12-15,17H2,(H,31,32) |
InChI Key |
WMZFTGFEAQQJDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=C(N=C3N2C=C(C=C3)Br)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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